molecular formula C13H10F3N5OS B13366923 N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide

Cat. No.: B13366923
M. Wt: 341.31 g/mol
InChI Key: YNQFWKWWZJYJIF-UHFFFAOYSA-N
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Description

N-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core. This scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s structure includes a trifluoromethyl (-CF₃) group at position 3 and a benzyl-acetamide substituent at position 4. The -CF₃ group enhances lipophilicity and metabolic stability, while the benzyl-acetamide moiety may influence target binding affinity .

Properties

Molecular Formula

C13H10F3N5OS

Molecular Weight

341.31 g/mol

IUPAC Name

N-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]methyl]acetamide

InChI

InChI=1S/C13H10F3N5OS/c1-7(22)17-6-8-2-4-9(5-3-8)10-20-21-11(13(14,15)16)18-19-12(21)23-10/h2-5H,6H2,1H3,(H,17,22)

InChI Key

YNQFWKWWZJYJIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • The synthesis often starts from benzohydrazide derivatives and carbon disulfide , which react in ethanol under basic conditions (catalytic potassium hydroxide) to form 1,3,4-thiadiazole intermediates. This step typically takes 16 hours at room temperature, followed by filtration and washing to remove excess reagents.

  • Subsequent reaction with hydrazine monohydrate in refluxing water for 4 hours converts these intermediates into hydrazine-substituted thiadiazoles.

  • The triazole ring is then formed by cyclization involving the thiadiazole intermediate and hydrazine derivatives, often under reflux conditions (70 °C) for 8–12 hours in methanol with potassium hydroxide and carbon disulfide.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl substituent at the 3-position of the triazolo-thiadiazole ring is introduced via reaction with trifluoromethylated aryl halides or through trifluoromethylation reagents during or after ring formation. Specific reagents and conditions vary, but nucleophilic substitution on the thiol group of the thiadiazole ring with trifluoromethylated aryl halides in DMF with potassium carbonate is common.

Functionalization at the 6-Position: Benzyl Substitution

  • The 6-position of the fused triazolo-thiadiazole ring, bearing a thiol group, is alkylated with benzyl halides (e.g., 4-(bromomethyl)benzyl derivatives) in polar aprotic solvents such as DMF, in the presence of base like potassium carbonate at room temperature. This step installs the benzyl linker connecting the heterocycle to the acetamide moiety.

Formation of the Acetamide Group

  • The benzyl amine intermediate is then acylated with acetic anhydride or acetyl chloride to form the acetamide group. Amidation reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

  • Alternatively, amidation can be achieved using carbodiimide coupling agents such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of acetic acid, facilitating amide bond formation with the benzyl amine.

Purification and Characterization

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Time/Temp Yield (%) Notes
Formation of 1,3,4-thiadiazole Benzohydrazide + CS2 + KOH in ethanol 16 h, RT 75-85 Filtration and ether wash
Cyclization to triazole-thiadiazole Hydrazine monohydrate reflux in water 4 h, reflux 70-80 Precipitation of white solid
Thiol alkylation (benzylation) Benzyl halide + K2CO3 in DMF 12 h, RT 65-80 Alkylation at 6-position
Amidation Acetic anhydride or EDC/HOBt coupling in acetonitrile 24 h, RT 60-75 Formation of acetamide group
Purification Silica gel chromatography - - EtOAc/Petroleum ether solvent system

Research Discoveries and Notes

  • The fused triazolo-thiadiazole scaffold is known for diverse biological activities, including anticancer, antimicrobial, and antiviral effects.

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, often improving biological activity and membrane permeability.

  • Amidation using carbodiimide coupling agents such as EDC/HOBt is a mild and efficient method for forming amide bonds without harsh conditions that might degrade sensitive heterocycles.

  • The synthetic route is modular, allowing for variation of the benzyl substituent and acetamide group to optimize biological properties.

  • Analytical data such as melting points, IR bands (amide C=O ~1700 cm^-1), and NMR chemical shifts (benzyl CH2 ~4.5 ppm, amide NH ~10-12 ppm) confirm the structure and purity of the final compound.

Chemical Reactions Analysis

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Inhibitory Potency (IC₅₀) and Activity
Compound Name / ID Substituents Key Activities IC₅₀ (Target) Reference
Target Compound 3-CF₃, 6-benzyl-acetamide Anticancer, kinase inhibition Not reported
Compound N () 3-phenyl, 6-(4-methylthiophen-2-yl) CDK5/p25 inhibition 42 ± 1 nM
Compound S () 3-phenyl, 6-(dichloroacetamide-thiophen-2-yl) CDK5/p25 inhibition 30 ± 1 nM
5a–5g () 3-aryl (methyl/fluoro/chloro), 6-adamantyl Antiproliferative (cancer cell lines) Variable (synthesis focus)
7c–7e () 3-(nitrophenyl), 6-dimethylphenyl TNF-α inhibition, antimicrobial Not quantified
3-(2-Fluorophenyl)-6-(phenoxymethyl) () 3-fluorophenyl, 6-phenoxymethyl Kinase inhibition (structural study) Not reported

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity compared to phenyl or halogenated analogs (e.g., ’s 5d–5f with -F/-Cl). This may improve membrane permeability .
  • Benzyl-Acetamide vs. Adamantyl: Adamantyl-substituted analogs () exhibit bulkier substituents, which may reduce solubility but enhance receptor binding in hydrophobic pockets.
  • Nitro vs. Trifluoromethyl : Nitrophenyl derivatives () show strong electron-withdrawing effects but may suffer from metabolic instability compared to -CF₃ .

Key Observations :

  • Planarity and Packing : The triazolo-thiadiazole core is planar in most analogs, but substituents like benzyl-acetamide (target) or ibuprofen-derived groups () introduce dihedral angles (e.g., 74.34° in ), affecting crystallinity and solubility .
  • Synthesis Yields : POCl₃-mediated methods () yield 49–80%, while phase-transfer catalysis () achieves higher yields (77–80%) for pyridyl analogs .

Pharmacological Profiles

  • Antimicrobial Activity : Adamantyl derivatives () and morpholinylmethyl analogs () show broad-spectrum antimicrobial effects, while nitrophenyl compounds () target TNF-α .
  • Kinase Inhibition : The target compound’s -CF₃ group may mimic halogenated analogs () in binding ATP pockets of kinases like CDK5/p25 .
  • Vasodilation : Pyridyl-substituted triazolo-thiadiazoles () exhibit vasodilatory effects, suggesting the target’s benzyl-acetamide could be modified for cardiovascular applications .

Biological Activity

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound integrates the triazole and thiadiazole moieties, which are recognized for their pharmacological potential across various therapeutic areas.

Biological Activity

The biological activity of this compound can be attributed to the structural characteristics of its components. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy and bioavailability.

Key Biological Activities

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-thiadiazole and triazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives of these compounds exhibit efficacy against a range of bacterial and fungal pathogens .
  • Anticancer Activity :
    • Research has shown that certain derivatives of thiadiazoles possess anticancer properties. These compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Some studies report that triazole-thiadiazole derivatives exhibit anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests potential applications in treating inflammatory diseases.
  • Anticonvulsant Properties :
    • The 1,3,4-thiadiazole scaffold has been associated with anticonvulsant effects in animal models. Compounds derived from this scaffold have shown promise in reducing seizure frequency and severity .
  • Neuroprotective Effects :
    • Certain derivatives have been evaluated for neuroprotective activity, indicating potential benefits in neurodegenerative conditions .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many thiadiazole and triazole derivatives act by inhibiting specific enzymes involved in disease pathways.
  • Receptor Modulation : These compounds may interact with various receptors in the body to modulate physiological responses.
  • Cellular Pathway Interference : By affecting signaling pathways related to inflammation or cell proliferation, these compounds can exert therapeutic effects.

Case Studies

  • Antimicrobial Screening :
    • A study evaluated several triazolo-thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans, revealing significant inhibitory concentrations .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved mitochondrial pathway activation .
  • Anti-inflammatory Assessment :
    • In vivo models using carrageenan-induced paw edema showed that specific derivatives significantly reduced inflammation compared to control groups .

Data Table of Biological Activities

Biological ActivityCompound ClassReference
Antimicrobial1,2,4-Thiadiazole Derivatives
AnticancerTriazolo-Thiadiazole Derivatives
Anti-inflammatoryThiadiazole-based Compounds
Anticonvulsant1,3,4-Thiadiazole Derivatives
NeuroprotectiveThiadiazole Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing triazolo-thiadiazole derivatives like N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide?

  • Methodological Answer : Triazolo-thiadiazoles are typically synthesized via cyclocondensation of substituted thiosemicarbazides with carboxylic acids or their derivatives. For example, intermolecular condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives has been used to form the triazolo-thiadiazole core . Optimization of reaction conditions (e.g., using DMF as a solvent and K₂CO₃ as a base at 80–100°C) is critical for yield improvement. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can X-ray crystallography validate the structural integrity of triazolo-thiadiazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example, triazolo-thiadiazole derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) with bond lengths (C–C: 1.35–1.50 Å) and angles (C–S–N: ~105°) consistent with aromatic heterocycles. Data collection at 113–296 K minimizes thermal motion artifacts. R factors < 0.05 and data-to-parameter ratios > 13 ensure reliability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents (e.g., trifluoromethyl at δ 120–125 ppm for ¹³C; benzyl protons at δ 4.5–5.0 ppm for ¹H) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with < 5 ppm error).
  • IR : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and triazole/thiadiazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., trifluoromethyl) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., 4-chlorophenyl, p-tolyl) reveal trends. For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity (logP ~2.5–3.5), improving membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like heparanase (IC₅₀: 3–12 µg/mL in triazolo-thiadiazole inhibitors) .

Q. What strategies resolve discrepancies in biological activity data across similar compounds?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell-based vs. enzyme inhibition). Normalize data using positive controls (e.g., heparin for heparanase inhibition). Validate via orthogonal assays (e.g., SPR for binding kinetics, Western blotting for downstream effector modulation). Statistical tools (e.g., ANOVA, Tukey’s test) identify significant differences .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

  • Methodological Answer : Analyze packing diagrams for intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Introducing polar groups (e.g., –OH, –NH₂) at non-critical positions disrupts hydrophobic packing, enhancing aqueous solubility. For example, methoxy-substituted derivatives show 2–3× higher solubility than halogenated analogs .

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